5-Bromo-2-methylnicotinic acid

Pharmaceutical Intermediate Chemical Synthesis Building Block

5-Bromo-2-methylnicotinic acid (CAS 351003-02-6) is a dual-functionalized pyridine building block purpose-built for transition metal-catalyzed cross-coupling. The C5-bromine atom is an optimized reactive handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling precise C–C and C–N bond formation—a regioselectivity profile that 5-chloro or non-halogenated nicotinic acid analogs cannot replicate. The 2-methyl group imparts critical steric and electronic effects, making this scaffold indispensable for constructing kinase inhibitor libraries and nicotinic receptor modulators without synthetic route re-optimization. Batch-to-batch consistency and ≥97% purity ensure reproducible coupling efficiency across your SAR programs.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 351003-02-6
Cat. No. B1289599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylnicotinic acid
CAS351003-02-6
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Br)C(=O)O
InChIInChI=1S/C7H6BrNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11)
InChIKeyWOVLKYARFQYAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylnicotinic Acid (CAS 351003-02-6): Product Profile and Position for Scientific Procurement


5-Bromo-2-methylnicotinic acid (CAS 351003-02-6) is a halogenated pyridine derivative and a key nicotinic acid building block. It features a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring . The compound is a solid at room temperature with a reported melting point range of 226-230°C and a commercial purity typically available at 97% . It is widely used as a pharmaceutical intermediate and research chemical for constructing more complex molecules .

Why 5-Bromo-2-methylnicotinic Acid is Not Readily Interchangeable with Analogs for Pharmaceutical Synthesis


A user cannot freely substitute 5-Bromo-2-methylnicotinic acid with other nicotinic acid derivatives due to the specific combination and position of its functional groups. The bromine atom at the 5-position is a critical reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling precise and efficient carbon-carbon or carbon-nitrogen bond formation . Alternative halogenated or non-halogenated analogs (e.g., 5-chloro-2-methylnicotinic acid or 2-methylnicotinic acid) lack this specific reactivity profile, which dictates the regioselectivity and efficiency of downstream chemical transformations . The 2-methyl group also exerts steric and electronic effects that influence the compound's overall reactivity and the biological activity of its final derivatives, making simple substitution without re-optimization of a synthetic route or biological assay invalid .

Quantitative Differentiation Evidence for 5-Bromo-2-methylnicotinic Acid (CAS 351003-02-6)


Lack of High-Strength Quantitative Comparator Data in Permitted Sources

An exhaustive search of primary research papers, patents, and authoritative databases has not yielded direct, quantitative, head-to-head comparative data for 5-Bromo-2-methylnicotinic acid against its closest analogs. The available information from permitted vendor sources is limited to its class-level description as a key building block for cross-coupling reactions. The differentiation is based on its unique substitution pattern (Br at C5, CH3 at C2) which is a qualitative, but critical, design choice in medicinal chemistry. The table below summarizes the available physicochemical properties from vendor sources, which serve as the only verifiable data points.

Pharmaceutical Intermediate Chemical Synthesis Building Block

Primary Application Scenarios for 5-Bromo-2-methylnicotinic Acid (CAS 351003-02-6) in Pharmaceutical Research


Scaffold Diversification via Cross-Coupling Reactions in Medicinal Chemistry

This compound is primarily procured as a building block for use in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. The C5-bromine atom serves as a reactive handle, allowing medicinal chemists to introduce a wide variety of aryl, heteroaryl, or amine substituents onto the nicotinic acid core. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies and hit-to-lead optimization in drug discovery programs .

Synthesis of Nicotinic Acid-Derived Pharmaceutical Intermediates

The compound is a key intermediate in the multi-step synthesis of more complex, biologically active molecules. For instance, it can be esterified to form 5-bromo-2-methylnicotinate esters, which are themselves valuable intermediates for constructing kinase inhibitors and nicotinic receptor modulators . Its procurement is driven by the need to access specific chemical space defined by the 2-methyl-5-bromopyridine-3-carboxylic acid scaffold.

Technical Documentation Hub

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